Product packaging for N-octadecanoyl-alanine(Cat. No.:CAS No. 14246-60-7)

N-octadecanoyl-alanine

Cat. No.: B179602
CAS No.: 14246-60-7
M. Wt: 355.6 g/mol
InChI Key: UYZIMGIUGBXMOC-IBGZPJMESA-N
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Description

N-Octadecanoyl-alanine, particularly in its sodium salt form (CAS 58725-36-3, Molecular Formula: C21H40NNaO3), is an amino-acid-based amphiphile of significant interest in fundamental biophysical and materials science research . This compound is a traditional object of study for creating Langmuir monolayers at the air/water interface, serving as a simplified model system to understand complex physicochemical mechanisms in biological membranes . Its key research value lies in its role in studying chiral discrimination effects and intermolecular interactions, such as hydrogen bonding, in two-dimensional assemblies . The N-alkanoyl substitution prevents zwitterion formation, simplifying the study of its interfacial behavior . Researchers utilize this amphiphile to investigate the thermodynamic parameters of 2D cluster formation and the main-phase transitions in condensed monolayers . It is also used in the preparation of Langmuir-Blodgett films, where molecules assemble through an extended hydrogen-bonding network, developing chirality in a two-dimensional crystalline array . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO3 B179602 N-octadecanoyl-alanine CAS No. 14246-60-7

Properties

IUPAC Name

(2S)-2-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIMGIUGBXMOC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557473
Record name N-Octadecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14246-60-7
Record name N-Octadecanoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Octadecanoyl Alanine and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the preparation of N-octadecanoyl-alanine and its analogues. The core principle of these methods is the activation of the carboxylic acid group of octadecanoic acid to facilitate the nucleophilic attack by the amino group of alanine (B10760859).

Solution-Phase Acylation Techniques

Solution-phase synthesis is a widely employed method for creating N-acyl amino acids. This approach allows for straightforward purification and characterization of intermediates and the final product. The key to a successful solution-phase acylation is the choice of an appropriate coupling reagent and the optimization of reaction conditions.

Carbodiimides are a class of highly effective coupling agents used to facilitate the formation of amide bonds. Among the most common carbodiimides are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a waxy, white solid that is highly soluble in many organic solvents like dichloromethane (B109758), tetrahydrofuran, and dimethylformamide. It is a potent dehydrating agent that activates carboxylic acids for coupling with amines. A significant advantage of using DCC in solution-phase synthesis is that the byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most common organic solvents, allowing for its easy removal by filtration.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is typically used as its hydrochloride salt, which is a white, water-soluble solid. This property makes it particularly useful as the urea (B33335) byproduct is also water-soluble and can be easily removed through an aqueous work-up. This characteristic is advantageous in protocols where the final product is isolated by extraction.

The primary role of the carbodiimide (B86325) is to activate the carboxyl group of octadecanoic acid, converting the hydroxyl group into a better leaving group. The reaction is initiated by the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, attacking the central carbon atom of the carbodiimide.

This leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack. In the context of peptide synthesis, this activation is a critical step to enhance the electrophilicity of the carboxylate group.

Once the O-acylisourea intermediate is formed, the amino group of the alanine molecule, acting as a nucleophile, attacks the carbonyl carbon of the activated octadecanoic acid. This nucleophilic acyl substitution reaction results in the formation of the desired amide bond of this compound and the release of the carbodiimide byproduct as a urea derivative (e.g., DCU or the water-soluble urea from EDC).

A potential side reaction in this process is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is an undesired byproduct that can complicate purification. The formation of this N-acylurea can be minimized by the addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt), which react with the O-acylisourea to form an active ester that is less prone to rearrangement but still reactive towards the amine.

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of additives.

Solvent: The choice of solvent is crucial. Non-polar solvents like dichloromethane (DCM) can be effective, especially in DCC-mediated couplings where the DCU byproduct precipitates out. Polar aprotic solvents such as dimethylformamide (DMF) are also commonly used due to their ability to dissolve a wide range of reactants.

Temperature: Coupling reactions are often carried out at reduced temperatures, typically starting at 0°C and slowly warming to room temperature. This helps to minimize side reactions, including racemization of the chiral center in alanine.

Stoichiometry and Additives: The molar ratios of the carboxylic acid, amino acid, and coupling reagent are critical. Often, a slight excess of the carbodiimide is used to ensure complete activation of the carboxylic acid. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and may improve yields. The use of a base, such as N,N-Diisopropylethylamine (DIPEA), can also influence the reaction rate and product purity.

Below is an interactive data table summarizing the optimization of reaction conditions for a carbodiimide-mediated coupling of a carboxylic acid and an amine, which is analogous to the synthesis of this compound.

Note: The data in this table is representative of typical optimization studies for amide bond formation using carbodiimides and is based on general findings in the field of peptide and amide synthesis. Specific yields for this compound would require direct experimental data.

N-Carboxyanhydride (NCA) Mediated Synthesis from Amino Acids

An alternative approach for the synthesis of N-acyl amino acids involves the use of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. NCAs are cyclic derivatives of amino acids and are highly reactive towards nucleophiles.

The synthesis of NCAs is typically achieved by treating an amino acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. This reaction leads to the formation of the cyclic NCA ring.

In the context of this compound synthesis, a potential pathway involves the reaction of alanine-NCA with octadecanoic acid. The mechanism is thought to proceed through the nucleophilic attack of the carboxylate of octadecanoic acid on the carbonyl group of the NCA ring. This would form a mixed anhydride (B1165640) intermediate. This reactive intermediate can then acylate the amino group of another alanine molecule or another nucleophile present in the reaction mixture. While this method is more commonly associated with the polymerization of amino acids to form polypeptides, it has been shown to be effective for the fatty acylation of amino acids and peptides.

Direct Synthesis from Amino Acids and Carbon Dioxide

A novel and environmentally conscious approach to the synthesis of N-acyl amino acids involves the direct use of amino acids and carbon dioxide. This method circumvents the need for hazardous reagents like phosgene, which are traditionally used to create reactive intermediates. rsc.orgrsc.org In this strategy, n-propylphosphonic anhydride is utilized to facilitate the formation of N-carboxyanhydrides (NCAs) directly from amino acids and CO2. rsc.org This process is advantageous as it often yields NCAs with high purity (>95%) after a simple workup, which can then be used in subsequent reactions to produce N-acyl amino acids. rsc.org The mild conditions of this method also allow for tandem, one-pot reactions, enhancing efficiency. rsc.org

The proposed mechanism involves the deprotonation of the amino acid's N-H and O-H groups by a base, forming a dianion that reacts with carbon dioxide. rsc.org The resulting intermediate is then activated by the coupling reagent, leading to ring closure and the formation of the NCA. rsc.org This greener approach is a significant step forward in the sustainable synthesis of N-acyl amino acids and their derivatives. rsc.orgrsc.org

Evaluation of Purity and Workup Efficiency

The purity of this compound and other N-acyl amino acids is critical for their application, particularly in pharmaceuticals and cosmetics. nih.gov Several analytical techniques are employed to assess the purity of the final product and the efficiency of the workup procedures. High-performance liquid chromatography (HPLC) is a commonly used method, often coupled with various detectors such as UV, charged aerosol detector (CAD), evaporative light-scattering detector (ELSD), nano quantity analyte detector (NQAD), and mass spectrometry (MS). nih.gov For amino acid-based compounds that lack a chromophore, detectors like CAD and MS, as well as quantitative NMR (qNMR) spectroscopy, have shown to provide precise and similar results for impurity control. nih.gov

Workup efficiency is crucial for removing unreacted starting materials, byproducts, and residual solvents. Simple and effective workup procedures are highly desirable in industrial processes to reduce costs and environmental impact. For instance, methods that yield high-purity products with minimal purification steps, such as simple filtration or extraction, are preferred. rsc.org The choice of analytical method for purity evaluation depends on the nature of the impurities and the required level of sensitivity. nih.gov

Enzymatic Synthesis Pathways

Enzymatic methods for synthesizing N-acyl amino acids, including this compound, are gaining significant attention as they offer a greener alternative to conventional chemical synthesis. nih.govnih.gov These biocatalytic approaches often proceed under mild reaction conditions and exhibit high selectivity, reducing the formation of unwanted byproducts. nih.govresearchgate.net

Enzyme-catalyzed acylation involves the direct condensation of a fatty acid with an amino acid, mediated by enzymes such as lipases or aminoacylases. nih.govresearchgate.net These enzymes can be ATP-dependent or ATP-independent. nih.gov ATP-dependent enzymes, like acyl-adenylating enzymes, activate the carboxylic acid by forming an acyl-adenylate intermediate. nih.gov In contrast, ATP-independent hydrolases, such as lipases, utilize an acyl-enzyme intermediate or favorable interactions within the active site to facilitate the nucleophilic attack of the amino acid's amine group on the fatty acid. nih.gov

For example, Acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids in a glycerol-water system, achieving high conversion rates for certain amino acids. researchgate.netdntb.gov.ua Similarly, aminoacylases from Streptomyces ambofaciens have demonstrated the ability to catalyze the acylation of a wide range of L-amino acids with different fatty acids in an aqueous medium. nih.gov The efficiency of these reactions can be influenced by factors such as the specific enzyme used, the nature of the amino acid and fatty acid, the reaction medium, and the presence of cofactors. nih.govnih.gov

EnzymeSubstratesKey FindingsConversion/Yield
Acylase I (pig kidney)L-amino acids and fatty acidsEffectively catalyzed the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. researchgate.netdntb.gov.uaUp to 82% conversion for N-lauroyl-L-arginine and 44% for N-lauroyl-L-glutamic acid. researchgate.netdntb.gov.ua
Aminoacylases (Streptomyces ambofaciens)Proteogenic L-amino acids and undecylenoic acidCatalyzed the acylation of 14 out of 20 tested L-amino acids on their α-amino group in an aqueous medium. nih.govVaried depending on the amino acid; lysine (B10760008) showed the highest preference. nih.gov
Candida sp. 99-125 lipaseOctacosanol (B124162) and lipoic acidSuccessfully synthesized octacosanol lipoate. nih.govUp to 98.1% conversion with an 87.9% overall yield. nih.gov

An alternative enzymatic approach to producing N-acyl amino acids involves the selective cleavage of a precursor molecule. While direct enzymatic acylation is more common for synthesis, selective cleavage is a powerful tool in peptide and protein chemistry that can be conceptually applied. rsc.orgresearchgate.net For instance, specific enzymes could be used to cleave a larger molecule, releasing the desired N-acyl amino acid. This strategy is highly dependent on the availability of a suitable precursor and an enzyme with the required specificity.

More commonly in the context of N-acyl amino acids, enzymes are used for the resolution of racemic mixtures. Aminoacylases are well-known for their role in the hydrolytic resolution of racemic N-acetyl-amino acids, a process that leverages their stereospecificity. nih.gov This principle can be extended to the production of enantiomerically pure N-octadecanoyl-L-alanine by selectively hydrolyzing a racemic mixture of N-octadecanoyl-DL-alanine, leaving the desired L-enantiomer intact.

Strategies for Enantiomeric Purity Control in this compound Synthesis

Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov Several strategies can be employed during synthesis to control and verify the enantiomeric purity.

One primary strategy is to use an enantiomerically pure starting material, such as L-alanine. When combined with a synthetic method that does not induce racemization, the final product will retain the stereochemistry of the starting amino acid. nih.gov However, some reaction conditions, particularly those involving harsh chemicals or high temperatures, can lead to racemization. nih.gov

Enzymatic synthesis methods are particularly advantageous for maintaining enantiomeric purity due to the high stereoselectivity of enzymes. nih.gov As mentioned previously, enzymes like aminoacylases can be used to selectively synthesize the desired enantiomer or to resolve a racemic mixture. nih.gov

The determination of enantiomeric purity is typically achieved through chiral chromatography techniques, such as chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method involves separating the enantiomers on a chiral stationary phase, allowing for their quantification. sigmaaldrich.com Chiral HPLC can be coupled with mass spectrometry (HPLC-MS/MS) for highly sensitive and accurate analysis. nih.gov This is critical for quality control in the production of pharmaceutical-grade amino acid derivatives. nih.gov

Comparative Analysis of Synthetic Routes for N-Acyl Amino Acids

The choice of a synthetic route for N-acyl amino acids like this compound depends on several factors, including cost, scalability, desired purity, enantiomeric requirements, and environmental impact. researchgate.net

Chemical Synthesis:

Advantages: Generally well-established, high-yielding, and applicable to a wide range of substrates. researchgate.net Methods like the Schotten-Baumann reaction using acyl chlorides are common in industrial production. researchgate.netnih.gov

Disadvantages: Often require harsh reaction conditions, toxic and corrosive reagents (e.g., acyl chlorides derived from phosgene chemistry), and may lead to the formation of byproducts, necessitating extensive purification. nih.govnih.gov There is also a risk of racemization, and these methods are often less environmentally friendly. researchgate.netnih.gov

Enzymatic Synthesis:

Advantages: Highly selective (chemo-, regio-, and stereoselective), operates under mild conditions (temperature, pressure, and pH), reduces byproduct formation, and is considered a "green" alternative. nih.govnih.govresearchgate.net

Disadvantages: Enzymes can be expensive and may have limited stability under operational conditions. researchgate.net The reaction rates can be slower than chemical reactions, and the yields may be lower in some cases. researchgate.net Optimization of reaction conditions (e.g., solvent, temperature, pH) is often required to achieve high efficiency. researchgate.netdntb.gov.ua

Chemo-enzymatic Synthesis:

Advantages: This hybrid approach combines the benefits of both chemical and enzymatic methods. researchgate.net For example, a chemical step might be used to create a novel substrate that is then selectively modified by an enzyme.

The trend in the synthesis of N-acyl amino acids is moving towards more sustainable and environmentally friendly processes, with enzymatic and biocatalytic methods showing significant promise as viable alternatives to traditional chemical routes. nih.govresearchgate.net

Supramolecular Assembly and Interfacial Phenomena of N Octadecanoyl Alanine

Langmuir-Blodgett (LB) Film Formation and Characterization

N-octadecanoyl-alanine is an amphiphilic molecule that can form highly organized monomolecular films at the air/water interface, which can then be transferred onto solid substrates to create Langmuir-Blodgett (LB) films. wikipedia.org The formation and characteristics of these films are dictated by the molecular interactions at the interface.

Monolayer Behavior at the Air/Water Interface

The behavior of this compound molecules as a monolayer at the air-water interface is fundamental to the formation of LB films. This behavior is primarily studied using surface pressure-molecular area isotherms. biolinscientific.com

The relationship between the surface pressure (π) and the area occupied by each molecule (A) in the monolayer is depicted in a π-A isotherm. For N-octadecanoyl-L-alanine, the isotherm shows an expanded character at low surface pressures, which is partly attributed to some ionization of the carboxylic acid headgroup. acs.org As the monolayer is compressed, it transitions from a gaseous state to a liquid-expanded, then to a liquid-condensed, and finally to a solid state before collapsing. biolinscientific.com

Upon compression, the N-octadecanoyl-L-alanine monolayer undergoes a phase transition from a tilted liquid-crystalline phase to a tilted two-dimensional crystalline phase. acs.org By extrapolating the linear region of the condensed film isotherm to zero surface pressure, the mean cross-sectional area per molecule is determined to be approximately 23 Ų. This is slightly larger than the 20 Ų for stearic acid, a difference attributed to the bulkier headgroup of the chiral amphiphile. acs.org The packing of the hydrocarbon chains transitions from a triclinic subcell arrangement to a hexagonal packing just before the phase transition. acs.org

Table 1: Molecular Area of N-Octadecanoyl-L-Alanine and Stearic Acid

CompoundMean Cross-Sectional Area per Molecule (Ų)Reference
N-Octadecanoyl-L-alanine23 acs.org
Stearic Acid20 acs.org

Chirality plays a significant role in the behavior of this compound monolayers. The interactions between molecules of the same enantiomer (e.g., L-L or D-D) are more favorable than interactions between different enantiomers (D-L), a phenomenon known as homochiral discrimination. acs.org This preference for homochiral interactions can be observed in the surface pressure-molecular area isotherms. acs.org The enantiomeric molecules of N-octadecanoyl-L-alanine assemble in a regular fashion, twisting in relation to their neighbors, which imparts chirality to the aggregate in the two-dimensional condensed phase. acs.org This regular assembly contributes to the stability of the monolayer. The investigation of such chiral effects in monolayers is of considerable interest due to the importance of chiral molecules in many biological processes. acs.org

Multilayer Stacking and Thermal Stability of LB Films

Langmuir-Blodgett films are created by transferring the monolayer from the air-water interface onto a solid substrate, a process that can be repeated to build multilayer structures. wikipedia.org The homochiral effect observed in N-octadecanoyl-L-alanine monolayers contributes to the formation of LB films with excellent thermal stability. acs.org

The thermal stability of these films has been investigated using variable-temperature infrared spectroscopy. For N-octadecanoyl-L-alanine LB films, the frequency of the antisymmetric CH₂ stretching vibration shifts upwards at a rate of 0.1 cm⁻¹ per 10 °C increase in temperature. acs.org The symmetric CH₂ stretching vibration remains unchanged up to 110 °C and then increases sharply between 110-120 °C, after which both frequencies stabilize above 120 °C. acs.org This indicates a high degree of thermal stability in the molecular packing.

Role of Intermolecular Interactions in Supramolecular Self-Assembly

The self-assembly of this compound into organized supramolecular structures is governed by a variety of intermolecular interactions, with hydrogen bonding playing a crucial role.

Hydrogen Bonding Networks and Their Influence on Molecular Structure and Phase Behavior

Hydrogen bonding is a key factor in the assembly and stability of this compound films. Infrared spectroscopy studies have provided strong evidence for the formation of a hydrogen-bonded structure between the chiral headgroups. acs.org At lower surface pressures, there is a possibility of intramolecular hydrogen bond formation. As the surface pressure increases with compression, intermolecular hydrogen bonds become more prevalent. acs.org

In the monolayer LB films, the carboxylic acid groups of adjacent N-octadecanoyl-L-alanine molecules form out-of-plane ring dimers through hydrogen bonding. acs.org The regular assembly of amino acid amphiphiles is preferential for the formation of these hydrogen-bonding networks, which in turn enhances the interaction between the hydrocarbon chains, leading to a stable equilibrium between the hydrophobic tails and the hydrophilic headgroups. acs.org The structure of this intermolecular hydrogen-bonding network can also control processes such as ion exchange within the LB films. acs.org The interplay of these hydrogen bonds significantly influences the molecular structure and the phase behavior of the supramolecular assembly. acs.org

Metal Complexation and Coordination Effects in Thin Films

The carboxylate group of this compound serves as an effective chelation site for various metal ions. The introduction of metal ions into thin films of this compound leads to the formation of metal-organic complexes, which significantly alters the film's structure and properties. This complexation typically involves the coordination of the metal cation with the oxygen atoms of the carboxylate group.

This compound readily forms complexes with a range of divalent and trivalent metal ions through its carboxylate functionality. The ligand can coordinate with metal ions like Zn²⁺, Ca²⁺, and Ni²⁺. In these complexes, the alanine (B10760859) derivative acts as a bidentate ligand, with the metal ion being chelated by the carboxylate oxygen atoms. The formation of these coordination bonds introduces new structural elements into the thin film, replacing or augmenting the existing hydrogen-bond network. For example, the synthesis of a zinc octadecanoyl-L-alaninate complex demonstrates a clear instance of this chelation, fundamentally changing the intermolecular forces within the film. acs.org Similarly, studies on related alanine complexes show coordination with Ni(II) and Ca(II), where the ligand coordinates through both the amino and carboxylate groups, forming stable chelate structures.

The chelation of metal ions has a profound influence on the molecular arrangement and phase behavior of this compound films. The formation of metal-carboxylate complexes can drastically intensify the intermolecular hydrogen-bonding interactions compared to the pure, uncomplexed form. acs.org

Film CompositionKey Intermolecular ForcesPhase Transition Behavior
Pure N-octadecanoyl-L-alanineWeaker hydrogen bonds, van der Waals forcesAbrupt transition at Tc = 122 °C
Zinc octadecanoyl-L-alaninateIntensified hydrogen bonds, metal coordination bondsGradual, step-by-step weakening with temperature

This table compares the intermolecular forces and resulting phase behavior in pure versus metal-complexed films.

Aggregate Morphologies and Transitions in Aqueous Dispersions

As an amphiphilic molecule, featuring a long hydrophobic hydrocarbon tail and a polar amino acid head-group, this compound exhibits self-assembly behavior in aqueous solutions. The nature of the resulting supramolecular aggregates is dependent on factors such as concentration, pH, and temperature. The interplay between the hydrophobic effect, which drives the octadecanoyl chains to sequester from water, and the hydrophilic and hydrogen-bonding nature of the alanine head-group dictates the final morphology of the aggregates.

In aqueous dispersions, N-acyl amino acids, including this compound, are known to spontaneously self-assemble into bilayer structures, which can close upon themselves to form vesicles. These vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of these stable, closed bilayer assemblies is a characteristic feature of many single-chain amphiphiles with suitable head-group and tail dimensions.

Characterization of vesicles formed by related N-acyl alaninates has been performed using several techniques. Transmission electron microscopy (TEM) can reveal the presence of closed, spherical vesicle morphologies. acs.org Dynamic light scattering (DLS) is employed to determine the average size and size distribution of the aggregates in solution. Furthermore, fluorescence probe studies can be used to investigate the microenvironment of the bilayer assemblies and determine properties such as the phase transition temperature of the vesicle membrane. acs.org The role of intermolecular hydrogen bonding between the amide groups is crucial in stabilizing these bilayer structures and influencing the formation of these advanced microstructures in solution. acs.org

Micellar Aggregation and Critical Aggregation Concentration

This compound belongs to the class of N-acyl amino acid surfactants, which are amphiphilic molecules comprising a hydrophobic acyl chain and a hydrophilic amino acid headgroup. This molecular structure drives their self-assembly in aqueous solutions to form aggregates such as micelles. This process is initiated when the concentration of the surfactant reaches a specific threshold known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). Below this concentration, the molecules exist predominantly as monomers. Above the CAC, they spontaneously form organized structures, primarily micelles, to minimize the unfavorable interactions between their hydrophobic tails and water.

Table 1: Factors Influencing Critical Aggregation Concentration (CAC) of N-Acyl Amino Acid Surfactants

FactorDescriptionExpected Effect on CAC
Alkyl Chain Length The length of the hydrophobic tail (e.g., the octadecanoyl chain).Increasing chain length generally decreases the CAC due to stronger hydrophobic interactions.
Headgroup Structure The nature of the amino acid headgroup (e.g., alanine).The size, charge, and hydrogen-bonding capacity of the headgroup can influence packing and electrostatic interactions, thereby affecting the CAC.
Solvent Properties The polarity, ionic strength, and pH of the aqueous medium.Changes in solvent properties alter the solubility of the surfactant and the interactions between molecules, leading to shifts in the CAC.
Temperature The temperature of the system.Temperature can have a complex effect on the CAC, influencing both the solubility of the surfactant and the hydrophobic interactions.

Formation of Helical, Fibrous, and Tubular Structures

The self-assembly of N-acyl amino acids can lead to a variety of supramolecular structures beyond simple spherical micelles. Research has shown that these molecules can form more complex morphologies, including fibrous and helical structures. N-octadecanoyl-L-alanine, for example, has been identified as an organogelator, capable of forming fibrous structures that create a three-dimensional network to immobilize organic solvents sci-hub.sescispace.com. This gelation process is driven by non-covalent interactions, primarily hydrogen bonding between the amino acid headgroups and van der Waals forces among the long acyl chains nih.gov.

The formation of these ordered aggregates is a hallmark of molecular self-assembly. In the case of this compound, the chirality of the L-alanine headgroup can impart a specific directionality to the assembly, leading to the growth of chiral, fibrous structures pjmhsonline.com. While the formation of fibrous aggregates is documented for this compound, particularly in the context of organogels, the formation of distinct helical or tubular structures for this specific compound is less clearly established in the available literature. However, the broader class of N-terminal aryl amino acids and other amphiphilic peptides has been shown to construct artificial helical structures, driven by a combination of hydrogen bonds and other intermolecular forces nih.govresearchgate.net. These studies highlight the potential for peptide-based molecules to form highly ordered, one-dimensional nanostructures nih.gov.

Ion Exchange Mechanisms in Two-Dimensional this compound Films

Two-dimensional films of N-octadecanoyl-L-alanine, such as those prepared using the Langmuir-Blodgett (LB) technique, provide a highly organized medium to study interfacial phenomena like ion transport and exchange. The arrangement of molecules in these films allows for precise control and investigation of interactions with ions present in an aqueous subphase. Studies using Fourier Transform Infrared (FTIR) spectroscopy have revealed that these films can selectively exchange protons from their carboxylic acid groups with metal ions from a solution.

This ion exchange is not uniform for all metal ions; it is highly dependent on the nature of the ion and is controlled by structural changes within the film. The process involves the penetration of ions into the film and their subsequent reaction with the carboxylic acid headgroups. The key finding is that the structure of the intermolecular hydrogen-bonding network within the N-octadecanoyl-L-alanine film plays a decisive role in both the feasibility and the rate of ion exchange.

Selective Ion Exchange with Carboxylic Acid Groups

The primary site for ion exchange in N-octadecanoyl-L-alanine films is the carboxylic acid group (-COOH) of the alanine headgroup. In an acidic environment, these groups are protonated. When the film is exposed to a solution containing metal ions, a reaction can occur where the proton (H⁺) is replaced by a metal ion (Mⁿ⁺).

Research has demonstrated that this exchange is highly selective. For instance, the exchange is favorable for zinc (Zn²⁺) and silver (Ag⁺) ions. In contrast, the exchange is suppressed or unfavorable for other divalent cations such as calcium (Ca²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). This selectivity indicates that the binding is not merely an electrostatic interaction but is intricately linked to the specific coordination chemistry of the metal ion with the carboxylate group and the resulting structural changes in the film. The reverse process, where protons from an acidic solution displace the bound metal ions, has also been shown to be consistent with this selective behavior.

Control by the Structure of the Intermolecular Hydrogen-Bonding Network

The intermolecular hydrogen-bonding network between adjacent N-octadecanoyl-L-alanine molecules is the critical factor controlling the ion exchange process. The amide and carboxylic acid groups of the alanine headgroup can form hydrogen bonds with neighboring molecules, creating a structured, two-dimensional network.

The favorability of ion exchange is directly linked to how the binding of a specific metal ion affects this network.

Favorable Exchange (e.g., Zn²⁺, Ag⁺): When these ions bind to the carboxylic acid groups, they induce a condensation or tightening of the molecular packing. This change promotes an increase in the number of intermolecular hydrogen bonds between adjacent molecules. The stabilization gained from this enhanced hydrogen-bonding network acts as a driving force for the ion exchange.

Unfavorable Exchange (e.g., Ca²⁺, Cd²⁺, Ni²⁺): The binding of these ions leads to an expansion of the intermolecular distance. This disruption weakens the existing intermolecular hydrogen-bonding network and can lead to the formation of less favorable intramolecular hydrogen bonds. This structural disruption acts as a barrier, suppressing the ion exchange process.

Therefore, the ion exchange is not simply a chemical reaction at an isolated site but a cooperative process governed by the collective structural response of the film.

Effect of Metal Ion Type on Intermolecular Interactions and Distance

The type of metal ion has a direct and measurable impact on the structure of the N-octadecanoyl-L-alanine film, specifically on the distance between molecules and the nature of their interactions.

The binding of Zn²⁺ and Ag⁺ ions causes a "condensation effect," leading to a decrease in the intermolecular distance. This allows for stronger van der Waals interactions between the acyl chains and, more importantly, enhances the intermolecular hydrogen bonding between the headgroups. This structural rearrangement stabilizes the film and favors the retention of these ions.

Conversely, the interaction with Ca²⁺, Cd²⁺, and Ni²⁺ ions results in an increase in the intermolecular distance. This expansion weakens the intermolecular forces and disrupts the ordered hydrogen-bond network, making the exchange process energetically unfavorable.

Table 2: Effect of Metal Ion Type on Ion Exchange in N-Octadecanoyl-L-alanine Films

Metal IonIon Exchange FavorabilityEffect on Intermolecular DistanceImpact on Hydrogen-Bonding Network
Zn²⁺ FavorableDecrease (Condensation)Promotes intermolecular hydrogen bonds
Ag⁺ FavorableDecrease (Condensation)Promotes intermolecular hydrogen bonds
Ca²⁺ UnfavorableIncrease (Expansion)Suppresses intermolecular hydrogen bonds; may cause intramolecular bonds
Cd²⁺ UnfavorableIncrease (Expansion)Suppresses intermolecular hydrogen bonds; may cause intramolecular bonds
Ni²⁺ UnfavorableIncrease (Expansion)Suppresses intermolecular hydrogen bonds; may cause intramolecular bonds

Molecular Interactions of N Octadecanoyl Alanine in Biomimetic Systems

Integration into Model Membrane Systems and Lipid Dynamics

The behavior of N-octadecanoyl-alanine in artificial membrane environments is governed by its physicochemical properties, which dictate its insertion into lipid assemblies and its subsequent influence on their dynamic characteristics.

This compound is an amphiphilic molecule, a structural characteristic that is fundamental to its interaction with lipid membranes. wikipedia.org This dual nature arises from its composition: a long, nonpolar C18 hydrocarbon tail (the octadecanoyl group) which is lipophilic (fat-loving), and a polar, hydrophilic (water-loving) headgroup consisting of the amino acid alanine (B10760859). wikipedia.org

When introduced into an aqueous environment containing a lipid bilayer, the amphiphilic nature of this compound drives its self-assembly and integration. The lipophilic C18 acyl chain partitions into the hydrophobic core of the bilayer, aligning with the acyl chains of the surrounding phospholipid molecules. nih.gov Concurrently, the polar alanine headgroup remains oriented towards the aqueous phase, interacting with water molecules and the polar headgroups of the membrane lipids. wikipedia.orgrsc.org This integration is energetically favorable as it minimizes the exposure of the hydrophobic tail to water. Studies using Langmuir-Blodgett (LB) film techniques have demonstrated that N-octadecanoyl-L-alanine can form stable, well-ordered monolayers at the air-water interface, a key indicator of its ability to organize within a bilayer structure. nih.govacs.org The effective integration of its C18 chain allows it to mimic natural lipidated proteins and participate in membrane dynamics.

The compound's effect on membrane permeability has been investigated through studies of ion transport in N-octadecanoyl-L-alanine Langmuir-Blodgett films. acs.org Research using Fourier-transform infrared (FTIR) spectroscopy revealed that these films can selectively exchange ions, and this process is controlled by the structure of the intermolecular hydrogen-bonding network within the film. acs.org This indicates that this compound directly participates in and modulates the passage of ions across the membrane structure. Alterations in lipid packing caused by the compound can change the local structure of the bilayer, which in turn affects the energy barrier for the permeation of ions and other small molecules. rsc.org

The interactions of this compound with membranes are frequently studied using various model systems that mimic the cell membrane. Artificial bilayers, such as Langmuir-Blodgett films and supported lipid bilayers (SLBs), are primary tools for these investigations. nih.govmdpi.com FTIR and FT-Raman spectroscopy have been used to analyze the molecular structure of N-octadecanoyl-L-alanine in both bulk form and in highly ordered LB films, providing insights into intermolecular hydrogen bonding and chain packing. nih.gov Furthermore, atomic force microscopy (AFM) has been employed to study the formation of monolayers of related N-acyl amino acids on solid substrates, revealing how these molecules self-organize into stable films. nih.gov

Proteoliposomes, which are liposomes with incorporated proteins, serve as another crucial biomimetic system. nih.govnih.gov These models are particularly valuable for studying lipid-protein interactions in a simplified and controlled environment. nih.gov By incorporating proteins into a bilayer containing this compound, researchers can dissect the specific contributions of this N-acyl amino acid to protein function and stability. nih.govnih.gov Although complex, the reconstitution of proteins into these artificial vesicles allows for detailed biophysical characterization and the elucidation of the roles individual lipid components play in biological processes. nih.gov

Table 1: Comparative Properties of N-Acyl Alanine Derivatives
PropertyN-Palmitoyl-L-Alanine (C16:0)N-Octadecanoyl-L-Alanine (C18:0)Scientific Implication
Molecular FormulaC19H37NO3 lipidmaps.orgC21H41NO3Difference in two methylene (B1212753) (-CH2-) groups.
Acyl Chain Length16 carbons18 carbons Affects the thickness of the membrane region it occupies.
LipophilicityHighHigher The longer C18 chain leads to stronger partitioning into the hydrophobic membrane core.
Melting PointLowerHigherLonger saturated chains increase van der Waals forces, requiring more energy to transition to a fluid state. savemyexams.com
Membrane IntegrationEffectiveMore effective The C18 chain integrates more deeply and stably into lipid bilayers compared to the shorter C16 chain.

Interactions with Protein Systems

This compound not only integrates with the lipid portion of biomembranes but also engages in significant interactions with membrane-associated proteins, influencing their structure and function.

N-acylated amino acids can directly interact with proteins and modulate their biological activity. The nature of this interaction is highly specific and depends on the structure of both the lipid and the protein. The replacement of a bulkier amino acid headgroup, such as valine in N-octadecanoyl-D-valine, with the smaller alanine in this compound removes a branched methyl group. This seemingly minor change can significantly alter the steric interactions with a protein's binding pocket, potentially reducing binding specificity in certain assays.

The acylation of proteins is a known post-translational modification that can regulate protein function, stability, and localization. nih.govnih.gov By analogy, the presence of free this compound in the membrane provides a lipid environment that can favor or disfavor certain protein conformations, thereby modulating the protein's functional state. nih.gov These interactions can range from transient, non-specific binding to the protein's transmembrane domain to more specific binding at defined lipid-binding sites. biorxiv.org

N-acyl amino acids like this compound are valuable tools for the broader investigation of lipid-protein interactions. soton.ac.uk The function of most membrane proteins is critically dependent on the surrounding lipid bilayer, which is far from being a passive solvent. nih.govresearchgate.net Lipids can modulate the conformational equilibrium of channels, the activity of enzymes, and the stability of protein complexes. researchgate.netrsc.org

By creating biomimetic systems such as proteoliposomes or nanodiscs with a defined lipid composition that includes this compound, researchers can systematically probe how this specific lipid affects a target protein. nih.govunina.it Techniques like native mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify specific lipid-binding sites on a protein and to characterize the structural changes induced by these interactions. biorxiv.orgresearchgate.net For instance, studies on potassium channels have shown that varying the lipid composition, including acyl chain length and saturation, directly impacts ion permeation by altering the protein's conformational state. researchgate.net Using this compound in such studies helps to build a more detailed map of the forces and interactions that govern the function of proteins within a biological membrane. biorxiv.org

Table 2: Summary of this compound Interactions in Biomimetic Systems
System TypeInteraction/FindingInvestigative TechniqueReference
Lipid BilayerIntegrates via amphiphilic properties, with the C18 chain entering the hydrophobic core.General physicochemical principles wikipedia.org
Langmuir-Blodgett (LB) FilmForms stable, well-ordered monolayers with specific molecular packing (triclinic).FTIR & FT-Raman Spectroscopy nih.gov
Langmuir-Blodgett (LB) FilmModulates ion transport and exchange, controlled by its intermolecular hydrogen-bonding network.FTIR Spectroscopy acs.org
Protein Binding AssaysThe alanine headgroup alters steric interactions compared to bulkier residues, affecting binding specificity.Comparative membrane assays
ProteoliposomesServes as a component in model membranes to study the influence of specific lipids on protein function.Biochemical and biophysical characterization nih.govnih.gov

Biochemical Pathways and Metabolic Roles of N Acyl Amino Acids

General Overview of N-Acyl Amino Acid Biosynthesis and Metabolism

N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules composed of a fatty acid linked to an amino acid via an amide bond. wikipedia.org The biosynthesis and metabolism of these compounds are complex and involve several enzymatic pathways. The synthesis of NAAAs can occur through the direct condensation of a fatty acid and an amino acid. This process can be ATP-dependent, involving acyl-adenylating enzymes that activate the carboxylic acid of the fatty acid, or ATP-independent, utilizing hydrolases like lipases or aminoacylases. nih.gov

The degradation of NAAAs is primarily achieved through hydrolysis, which breaks the amide bond to release the constituent fatty acid and amino acid. researchgate.net This bidirectional regulation of synthesis and degradation is crucial for maintaining the cellular concentrations of NAAAs. researchgate.net Key enzymes involved in the metabolism of NAAAs include peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH). PM20D1 is a circulating enzyme capable of both synthesizing and hydrolyzing NAAAs. nih.govscispace.com In contrast, FAAH is an intracellular enzyme that also exhibits bidirectional activity, though it has a more restricted substrate scope compared to PM20D1. scispace.com The enzymatic pathways for the biosynthesis of many specific N-acyl amides are still an active area of research. wikipedia.org

N-Acyl Amino Acids as a Class within Fatty Acid Amides

N-acyl amino acids belong to a broader category of lipids known as fatty acid amides. researchgate.net This larger class includes other biologically important molecules such as N-acyl ethanolamines (like the endocannabinoid anandamide) and N-acyl taurines. wikipedia.orgnih.gov Fatty acid amides are characterized by the amide bond linking a fatty acyl group to a primary amine metabolite. nih.gov The diversity within the NAAA family arises from the various combinations of different fatty acids and amino acids that can be joined. wikipedia.org N-octadecanoyl-alanine, the focus of this article, is an NAAA where the C18 saturated fatty acid, octadecanoic acid (stearic acid), is conjugated to the amino acid alanine (B10760859). lipidmaps.orggoogle.com

The structural similarity of NAAAs to other fatty acid amides, such as anandamide, suggests potential overlapping roles in signaling pathways. frontiersin.org Indeed, NAAAs are considered part of the "endocannabinoidome," a complex lipid signaling system. researchgate.net Research has identified over 70 different N-acyl amides in nature, underscoring the broad structural and functional diversity of this lipid family. frontiersin.org

Relationship to Core Metabolic Cycles Involving Alanine

The alanine component of this compound is a non-essential amino acid that plays a significant role in several core metabolic pathways, linking carbohydrate and amino acid metabolism.

The glucose-alanine cycle, also known as the Cahill cycle, is a critical metabolic pathway for transporting nitrogen from peripheral tissues, primarily muscle, to the liver in a non-toxic form. nih.govdss.go.thresearchgate.net In muscle, amino acids are broken down for energy, releasing their amino groups. These amino groups are transferred to pyruvate (B1213749), a product of glycolysis, to form alanine. nih.govresearchgate.net This reaction is catalyzed by the enzyme alanine transaminase (ALT). nih.gov

Alanine is then released into the bloodstream and transported to the liver. researchgate.net In the liver, the reverse reaction occurs: ALT transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and generating glutamate (B1630785). researchgate.net The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the blood and can be taken up by the muscles, thus completing the cycle. dss.go.thresearchgate.net The amino group from glutamate can enter the urea (B33335) cycle for excretion. researchgate.net This cycle is particularly important during periods of fasting or prolonged exercise. scispace.comdss.go.th

Alanine metabolism is intricately linked with central carbohydrate metabolism. The formation of alanine from pyruvate in muscle directly utilizes a key end-product of glycolysis. nih.gov This allows for the removal of pyruvate, which can help sustain a high rate of glycolysis in exercising muscle.

In the liver, the conversion of alanine back to pyruvate provides a primary substrate for gluconeogenesis, the synthesis of new glucose molecules from non-carbohydrate precursors. google.comkegg.jp This process is essential for maintaining blood glucose levels during fasting. google.com The pyruvate generated from alanine can also be converted to acetyl-CoA and enter the citric acid cycle (TCA cycle) to be oxidized for energy. uomustansiriyah.edu.iq Conversely, intermediates of the TCA cycle can be used to form pyruvate and subsequently alanine. For instance, α-ketoglutarate is a key component in the transamination reactions that produce alanine. wikipedia.org This places alanine at a crucial intersection of major metabolic pathways.

Enzymatic Activities Associated with Alanine and its Derivatives

The metabolic transformations involving alanine are facilitated by specific enzymes.

Alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is the key enzyme in the glucose-alanine cycle and the primary catalyst for the interconversion of alanine and pyruvate. researchgate.netgoogle.com It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. researchgate.net This reaction requires the coenzyme pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6). researchgate.net

ALT is found in various tissues, but it is most concentrated in the liver. researchgate.net For this reason, serum ALT levels are commonly used as a clinical biomarker for liver health, with elevated levels often indicating liver cell damage. wikipedia.orglipidmaps.org The enzyme's activity is crucial for both the synthesis of alanine in peripheral tissues and its utilization in the liver for gluconeogenesis and nitrogen disposal. google.comwikipedia.org

Alanine Dehydrogenase Activity

Alanine dehydrogenase (AlaDH) is a microbial enzyme that plays a central role in the metabolism of L-alanine. nih.gov It catalyzes the reversible oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. nih.govwikipedia.org The reaction can be summarized as follows:

L-alanine + NAD+ + H₂O ⇌ Pyruvate + NH₃ + NADH + H⁺ wikipedia.org

This enzyme is critical for microorganisms as it links amino acid and carbohydrate metabolism. nih.gov The oxidative deamination of alanine produces pyruvate, which is a key intermediate in central carbon metabolism and can enter the tricarboxylic acid (TCA) cycle for energy generation, a process particularly important for sporulation in some bacteria. nih.govresearchgate.net

Conversely, the reductive amination of pyruvate to form L-alanine provides a mechanism for ammonia (B1221849) assimilation. nih.gov The L-alanine produced is essential for the synthesis of proteins and the peptidoglycan layer of bacterial cell walls. pnas.org By catalyzing both the forward and reverse reactions, alanine dehydrogenase also contributes to maintaining the cellular redox balance by regenerating NAD+ or NADH. nih.gov

While this compound itself is not a direct substrate for alanine dehydrogenase, the alanine moiety can be made available for this enzyme's activity following the hydrolysis of the N-acyl amino acid. Once cleaved from the octadecanoyl (stearic acid) group by an amidase like PM20D1 or FAAH, the released L-alanine can be catabolized by alanine dehydrogenase to pyruvate.

Table 1: Characteristics of Alanine Dehydrogenase

FeatureDescription
EC Number 1.4.1.1 nih.gov
Reaction Reversible conversion of L-alanine to pyruvate nih.gov
Cofactor NAD+/NADH wikipedia.org
Metabolic Role Links amino acid and carbohydrate metabolism, ammonia assimilation, energy production, redox balance nih.govpnas.org
Substrates L-alanine, NAD+, H₂O wikipedia.org
Products Pyruvate, NH₃, NADH, H⁺ wikipedia.org

Decarboxylase Activity in Amino Acid Metabolism

Decarboxylation is a fundamental biochemical reaction involving the removal of a carboxyl group from a molecule, typically released as carbon dioxide. nih.gov In amino acid metabolism, this reaction is catalyzed by a group of enzymes known as amino acid decarboxylases. nih.gov These enzymes are crucial for the synthesis of a variety of biogenic amines, many of which have important physiological functions as neurotransmitters and neuromodulators. wikipedia.orgnih.gov

A key feature of most amino acid decarboxylases is their dependence on pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor. wikipedia.orgyoutube.com The mechanism involves the formation of a Schiff base between the amino acid substrate and PLP, which facilitates the cleavage of the carboxyl group. wikipedia.org

A prominent example is aromatic L-amino acid decarboxylase (AADC), which is responsible for the synthesis of dopamine (B1211576) from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan. wikipedia.org Other decarboxylation reactions in amino acid metabolism include the conversion of:

L-Histidine to histamine (B1213489) wikipedia.org

L-Tryptophan to tryptamine (B22526) wikipedia.org

L-Glutamate to γ-aminobutyric acid (GABA) youtube.com

L-Ornithine to putrescine, a precursor for polyamines researchgate.net

These reactions highlight the role of decarboxylases in producing essential signaling molecules from amino acids. researchgate.net The function of these enzymes is not primarily for catabolism to generate energy, but rather to synthesize these bioactive amines. annualreviews.org

In the context of this compound, the alanine component, after being liberated through hydrolysis, could theoretically be a substrate for a decarboxylase. However, the direct decarboxylation of alanine is not a major metabolic pathway in most organisms. The primary role of decarboxylase activity is centered on other amino acids that give rise to critical biogenic amines.

Table 2: Examples of Amino Acid Decarboxylation Reactions

Amino Acid SubstrateEnzymeProduct (Biogenic Amine)
L-DOPAAromatic L-amino acid decarboxylase (AADC)Dopamine wikipedia.org
5-HydroxytryptophanAromatic L-amino acid decarboxylase (AADC)Serotonin wikipedia.org
L-HistidineHistidine decarboxylaseHistamine wikipedia.org
L-GlutamateGlutamate decarboxylaseγ-Aminobutyric acid (GABA) youtube.com
L-OrnithineOrnithine decarboxylasePutrescine researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for N Octadecanoyl Alanine

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for characterizing N-octadecanoyl-alanine, offering insights into its chemical structure and the spatial arrangement of its molecules. thermofisher.com The technique is particularly sensitive to the vibrations of functional groups, making it ideal for studying the amide and carboxylic acid moieties of the molecule, as well as the long hydrocarbon chain. acs.org Studies have utilized FTIR to compare the microstructures of this compound in bulk form and as highly ordered Langmuir-Blodgett (LB) films. nih.gov

Key characteristic IR absorption bands for N-octadecanoyl-L-alanine have been identified, which are fundamental for its structural analysis. acs.org

Vibrational ModeWavenumber (cm⁻¹)Functional Group Assignment
N-H stretching3325Amide
C=O stretching1706Carboxylic Acid
Amide I1646Primarily C=O stretching of the amide
Amide II1538Mix of C-N stretching and N-H bending

FTIR spectroscopy is instrumental in determining the conformation and packing of the long hydrocarbon (octadecanoyl) chains in this compound assemblies. In monolayer LB films, the long hydrocarbon chains are reported to adopt a biaxial orientation. acs.orgacs.org Analysis of the CH₂ stretching vibrations provides information on the chain's order and conformation. For instance, in well-ordered films at 30 °C, strong bands at 2918 cm⁻¹ and 2850 cm⁻¹ are attributed to the antisymmetric (νa(CH₂)) and symmetric (νs(CH₂)) stretching modes, respectively. tandfonline.com

A key finding from these studies is the observation of a conformational transformation in the hydrocarbon chain packing prior to a major phase transition. acs.orgacs.org This change involves the conversion from a more ordered packing arrangement to a less dense one, as detailed in the table below.

Initial StateFinal StateCondition
Triclinic subcell packingHexagonal packingOccurs prior to the main phase transition in the film

The presence and nature of intermolecular hydrogen bonds are critical to the structure and stability of this compound assemblies, and FTIR is an excellent tool for their investigation. acs.org Spectroscopic evidence confirms that the carboxylic acid groups of adjacent molecules form out-of-plane ring dimers in monolayer LB films. acs.orgacs.org

Variable-temperature FTIR spectroscopy is a powerful method for investigating the phase transitions of this compound LB films. tandfonline.com The transition temperature (Tc) can be precisely measured by monitoring the abrupt change in the frequency of the CH₂ antisymmetric stretching vibration as a function of temperature. acs.org

For N-octadecanoyl-L-alanine LB films, the phase transition temperature is observed at 122 °C. tandfonline.comepa.gov This is significantly higher than that of stearic acid LB films (Tc = 65 °C), a difference attributed to the stabilizing effect of the strong intermolecular hydrogen-bonding interactions between the enantiomeric head-groups in N-octadecanoyl-L-alanine. tandfonline.comepa.gov Around this transition temperature, the relatively weak hydrogen-bonding interaction is disrupted, which coincides with an abrupt increase in the CH₂ stretching frequencies, indicating increased conformational disorder in the hydrocarbon chains. tandfonline.comtandfonline.com

The table below illustrates the abrupt frequency shift of the CH₂ stretching modes, signifying the order-disorder phase transition. tandfonline.com

Temperature Rangeνa(CH₂) Frequency (cm⁻¹)νs(CH₂) Frequency (cm⁻¹)Film State
30 °C – 110 °C~2918~2850Ordered
> 110 °C (Post-transition)~2924~2854Disordered

In contrast to the sharp transition seen in N-octadecanoyl-L-alanine, films of its salt, zinc octadecanoyl-L-alaninate, exhibit a more gradual, step-by-step weakening of hydrogen bonds with increasing temperature, demonstrating a different phase behavior. tandfonline.comepa.gov

The study of this compound monolayers at the air/water interface provides in situ information on molecular organization. Techniques like Infrared Reflection Absorption Spectroscopy (IRRAS) are designed for such interfacial analysis. researchgate.net In studies of N-octadecanoyl-L-alanine LB films, measurements of dichroic ratios (the ratio of absorbance of parallel to perpendicular polarized light) at normal incidence are used to probe molecular orientation. acs.org For example, a dichroic ratio close to unity at zero surface pressure suggests a more disordered, tilted liquid-crystalline phase, while a ratio much smaller than unity at a higher surface pressure (40 mN/m) indicates a more ordered, tilted two-dimensional crystalline phase. acs.org This demonstrates the power of in situ IR spectroscopy to monitor orientation changes during the compression and phase transitions of monolayers at interfaces. acs.org

FT-Raman Spectroscopy for Structural Characterization

FT-Raman spectroscopy serves as a complementary technique to FTIR for the structural analysis of this compound. nih.gov While FTIR is highly sensitive to polar functional groups, Raman spectroscopy provides valuable information on the non-polar parts of the molecule, such as the carbon backbone of the hydrocarbon chain. nih.gov

A comparative study using both FTIR and FT-Raman spectroscopy on N-octadecanoyl-L-alanine amphiphiles found that the bulk sample possesses a very similar microstructure, including intermolecular hydrogen-bonding interactions and triclinic chain packing, to that of the well-ordered LB films. nih.gov The research highlighted that FT-Raman spectroscopy was particularly useful for obtaining detailed molecular structure information from the bulk sample and enabled the assignment of several weak Raman scattering peaks that were not easily accessible through FTIR. nih.gov

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatographic techniques are indispensable for assessing the purity and resolving the enantiomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is particularly vital for determining enantiomeric purity, while Mass Spectrometry (MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful tools for compound identification and purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is a critical quality control parameter for chiral molecules like this compound. Chiral HPLC methods are employed to separate and quantify the L- and D-enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving effective separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly utilized for the resolution of amino acid derivatives. phenomenex.comsigmaaldrich.com

For instance, studies on Nα-Fmoc/Boc amino acid derivatives have demonstrated the effectiveness of carbohydrate-based CSPs like CHIRALPAK IA, IC, and QNAX in resolving enantiomers. rsc.org The mobile phase composition, including solvent polarity, temperature, and flow rate, significantly influences the chiral recognition and separation efficiency. rsc.org In many cases, the D-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs, a phenomenon attributed to the specific interactions between the analyte and the chiral selector. sigmaaldrich.com The enantiomeric ratio (ER) and enantiomeric excess (ee) are calculated from the peak areas of the separated enantiomers to provide a quantitative measure of enantiomeric purity. researchgate.net

Interactive Data Table: Chiral HPLC Separation Parameters for Amino Acid Derivatives

ParameterCHIRALPAK ICAstec CHIROBIOTIC T
Stationary Phase Type Carbohydrate-basedMacrocyclic glycopeptide
Typical Mobile Phase Organic/Aqueous mixturesOrganic/Aqueous mixtures
Selectivity (α) 1.18 - 2.88 for natural Nα-PADsVaries with analyte
Resolution (Rs) 2.2 - 12.5 for natural Nα-PADsVaries with analyte

Note: The values for selectivity and resolution are indicative and can vary based on the specific analyte and chromatographic conditions.

Mass Spectrometry (MS) and UPLC-MS/MS for Compound Identification and Purity

Mass spectrometry is a fundamental technique for the identification and purity assessment of this compound. Electron ionization mass spectrometry can provide a fragmentation pattern that serves as a molecular fingerprint. nist.govnist.gov The molecular weight of the compound can be precisely determined, aiding in its structural confirmation.

For enhanced sensitivity and selectivity, liquid chromatography is often coupled with mass spectrometry. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful hyphenated techniques for quantifying N-acyl amino acids in complex matrices. nih.govnih.gov These methods often involve a liquid-liquid extraction step to isolate the analyte, followed by chromatographic separation and detection by MS/MS. nih.gov The use of an internal standard is common to ensure accuracy and precision. researchgate.net

UPLC-MS/MS methods offer rapid and sensitive analysis, with the ability to achieve low limits of detection and quantification. researchgate.netmdpi.com The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity for the target analyte, minimizing interference from other components in the sample. mdpi.com

Light Scattering and Microscopy Techniques for Aggregate Characterization

This compound, as an amphiphilic molecule, has the propensity to self-assemble into aggregates in solution. Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful techniques to characterize the size, morphology, and surface properties of these aggregates.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Size Distribution of Aggregates

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles and aggregates in solution. unchainedlabs.com The technique is based on the analysis of the fluctuations in scattered light intensity caused by the Brownian motion of the particles. azonano.com Smaller particles move more rapidly, leading to faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com

DLS can provide information on the average size and polydispersity of this compound aggregates. unchainedlabs.com It is particularly useful for monitoring the initial stages of aggregation and studying the influence of environmental factors such as temperature and pH on aggregate stability. nih.gov However, it's important to note that DLS measures the hydrodynamic diameter, which includes the core particle and any associated solvent layer. The scattered light intensity is proportional to the sixth power of the particle's diameter, meaning that DLS is highly sensitive to the presence of even small amounts of large aggregates. mdpi.comnih.gov

Interactive Data Table: Principles of Dynamic Light Scattering

PrincipleDescription
Measurement Fluctuations in scattered light intensity
Physical Basis Brownian motion of particles in suspension
Derived Parameters Hydrodynamic diameter, size distribution, polydispersity index
Sensitivity Highly sensitive to larger aggregates

Transmission Electron Microscopy (TEM) for Morphological Studies of Self-Assemblies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology of self-assembled structures. TEM can reveal the shape and size of this compound aggregates, such as micelles, vesicles, or fibers, with nanometer-scale resolution. nih.gov The spontaneous formation of well-defined supramolecular structures is a key aspect of self-assembly. nih.gov

For TEM analysis, a sample of the this compound dispersion is typically deposited on a support grid and stained with a heavy metal salt to enhance contrast. The electron beam passes through the sample, and an image is formed based on the differential scattering of electrons by different parts of the structure. Studies on similar self-assembling peptides have shown the formation of fibrils and other complex structures. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Homogeneity

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of materials at the nanoscale. researchgate.net In the context of this compound, AFM can be used to characterize the structure and homogeneity of monolayers formed on a solid substrate.

Spectroscopic Probes for Microenvironment Studies (e.g., Fluorescence)

While this compound does not possess intrinsic fluorescence, its structure serves as a valuable scaffold for the development of fluorescent probes capable of reporting on the characteristics of their local microenvironment. By chemically attaching a fluorophore to the this compound molecule, researchers can create sensitive reporters for properties such as local polarity, hydration, and viscosity. The long acyl chain of this compound facilitates the partitioning of these probes into lipidic or hydrophobic environments, such as cell membranes or micelles, making them particularly useful for studying these structures.

The underlying principle of using such probes is that the fluorescence emission of many organic dyes is highly sensitive to the nature of their surroundings. Changes in the polarity of the solvent, for instance, can affect the energy levels of the fluorophore's excited state, leading to shifts in the emission maximum (solvatochromism), changes in fluorescence intensity, and alterations in the fluorescence lifetime.

A common strategy for converting a non-fluorescent molecule like this compound into a fluorescent probe involves derivatization with an environmentally sensitive fluorophore. For example, the alanine (B10760859) carboxyl group could be coupled to a fluorescent amine, or a fluorescent moiety could be incorporated into the acyl chain. The choice of fluorophore is critical and is dictated by the specific application and the microenvironmental property of interest.

Detailed Research Findings:

Although specific studies employing fluorescently labeled this compound are not extensively documented in the literature, the principles of their use can be inferred from research on other fluorescently modified amino acids and lipids. For instance, fluorophores such as nitrobenzoxadiazole (NBD) and dansyl chloride are commonly used to label amino acids and lipids for microenvironment studies.

When a dansyl group is attached to an N-acyl amino acid and inserted into a lipid bilayer, its fluorescence emission maximum is known to shift to shorter wavelengths (a blue shift) as it moves from a polar aqueous environment to a nonpolar lipid environment. This is because the excited state of the dansyl fluorophore is more polar than its ground state and is stabilized by polar solvents. In a nonpolar environment, the excited state is less stabilized, leading to a higher energy emission (shorter wavelength).

The fluorescence quantum yield and lifetime of such probes are also sensitive to the microenvironment. For example, in a more rigid or viscous environment, non-radiative decay pathways may be restricted, leading to an increase in both quantum yield and fluorescence lifetime.

To illustrate the potential application of a fluorescently labeled this compound probe, consider a hypothetical derivative, N-octadecanoyl-N'-(dansyl)alaninamide. The table below presents plausible fluorescence data for this probe in different solvent environments, based on the known behavior of dansyl-based probes.

SolventDielectric ConstantEmission Maximum (λem)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ)
Water80.1580 nm0.053.5 ns
Ethanol24.6530 nm0.258.2 ns
Dioxane2.2495 nm0.6012.1 ns
Cyclohexane2.0480 nm0.7514.5 ns

This data demonstrates the sensitivity of the probe's fluorescence to the polarity of the microenvironment. Such a probe could be used, for example, to map the polarity gradient across a lipid membrane or to study the binding of this compound to proteins by observing changes in its fluorescence upon interaction.

Theoretical and Computational Studies of N Octadecanoyl Alanine Systems

Molecular Dynamics Simulations of Membrane and Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to model the behavior of N-octadecanoyl-alanine at interfaces, such as the air-water interface or within a lipid bilayer, providing a nanoscale view of its interactions. nih.govmdpi.com

The amphiphilic nature of this compound, consisting of a long hydrophobic octadecanoyl (stearoyl) tail and a hydrophilic alanine (B10760859) headgroup, dictates its behavior in aqueous and lipid environments. MD simulations can visualize how these molecules orient themselves at an interface, for example in a Langmuir monolayer at the air/water interface. acs.org These simulations help in understanding how the molecule integrates into cellular membranes, which can affect membrane fluidity and permeability.

Coarse-grained MD simulations, where groups of atoms are represented as single beads, enable the study of larger systems over longer timescales, such as the collective behavior of many this compound molecules or their interaction with membrane proteins. nih.govmdpi.com These simulations can reveal how the presence of this compound influences the organization of lipids in a membrane and can predict lipid binding sites on proteins. nih.govnih.gov All-atom MD simulations, while more computationally intensive, provide detailed information on specific interactions, such as hydrogen bonding and van der Waals forces between the this compound molecule and surrounding lipids or water molecules. nih.gov

Table 1: Application of Molecular Dynamics (MD) Simulation Techniques to Study this compound Systems

MD Simulation TypeSystem StudiedKey Insights Provided
All-Atom MD Single molecule in water/lipid, Small aggregatesDetailed interaction poses, hydrogen bonding patterns, conformational changes of the molecule. nih.gov
Coarse-Grained MD Large membrane patches, Protein-lipid systemsCollective behavior, self-assembly into micelles or layers, membrane property modulation (fluidity, thickness), lipid clustering. nih.govmdpi.com
Langmuir Monolayer Simulations Molecule at air/water interfaceMolecular orientation, packing density, surface pressure-area isotherms. acs.org

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules with high accuracy. wavefun.comaps.org These methods provide fundamental insights into the intrinsic properties of this compound, which govern its interactions and reactivity. nih.gov

By solving approximations of the Schrödinger equation, quantum chemical calculations can optimize the molecular geometry of this compound, predicting stable conformations, bond lengths, and bond angles. wavefun.com For instance, molecular modeling has been used to correlate the stable conformations of similar N-acyl amino acid derivatives with their observed properties, such as gelation ability. nih.gov These calculations can analyze the molecule's electronic properties, such as the distribution of electron density and the location of molecular orbitals (e.g., HOMO and LUMO). nih.gov This information is critical for understanding how the molecule participates in non-covalent interactions like hydrogen bonding and electrostatic interactions, which are central to its function and self-assembly. nih.gov

Different levels of theory and basis sets can be used, balancing computational cost with accuracy. osaka-u.ac.jp Methods like Hartree-Fock (HF) or Density Functional Theory (DFT) are commonly used for these purposes. researchgate.net For example, quantum chemical studies on the related N-hexadecanoyl alanine have been performed to investigate the energetic basis of chiral discrimination. researchgate.net

Table 2: Insights from Quantum Chemical Calculations on N-Acyl Amino Acids

Calculated PropertySignificance for this compoundComputational Method Example
Optimized Molecular Geometry Predicts the most stable 3D structure, including bond lengths, angles, and torsional angles of the acyl chain and alanine headgroup. wavefun.comDensity Functional Theory (DFT), Møller–Plesset perturbation theory (MP2). osaka-u.ac.jp
Conformational Energy Determines the relative stability of different conformers (e.g., folded vs. extended acyl chain), influencing packing and aggregation. nih.govresearchgate.netAb initio Hartree-Fock (HF). researchgate.net
Electrostatic Potential Maps the charge distribution, identifying electron-rich (negative) and electron-poor (positive) regions, which dictates electrostatic interactions. nih.govDFT, HF.
Molecular Orbital Energies Provides information on electronic transitions and reactivity. nih.govTime-Dependent DFT (TD-DFT).

Modeling of Chiral Recognition and Self-Assembly Processes

The alanine component of this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images or enantiomers: N-octadecanoyl-L-alanine and N-octadecanoyl-D-alanine. fda.gov Computational modeling is a key tool for understanding how this chirality influences the molecule's self-assembly and its interactions with other chiral molecules—a process known as chiral recognition. nih.govnih.gov

The self-assembly of this compound and similar N-acyl amino acids into larger ordered structures, such as fibers that form gels, is driven by a combination of hydrogen bonding at the hydrophilic headgroups and van der Waals interactions among the hydrophobic tails. nih.gov The chirality of the alanine headgroup is crucial in directing this process, leading to more compact and stable molecular packing in the pure enantiomers compared to the racemic (equal) mixture. researchgate.net

Computational models can simulate the interactions between pairs of enantiomers (e.g., L-L vs. L-D pairs) to understand the energetic favorability of forming homochiral (same enantiomer) versus heterochiral (different enantiomer) aggregates. nih.govcore.ac.uk The "three-point interaction model" is a conceptual framework often used to explain chiral recognition, where a specific stereochemical match between three interacting points on each molecule is required for strong, selective binding. nih.govnih.gov Modeling can predict the preferred twist angle between neighboring molecules, which can give rise to helical structures in the resulting aggregates, with the sense of the helix being determined by the chirality of the constituent molecules. acs.org

Future Directions and Emerging Research Avenues for N Octadecanoyl Alanine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional chemical synthesis of N-acyl amino acids often relies on methods like the Schotten-Baumann reaction, which can involve harsh chemicals and generate significant waste. researchgate.netresearchgate.net Future research is increasingly focused on developing "green" and more efficient synthetic strategies for N-octadecanoyl-alanine. A primary avenue of exploration is the use of biocatalysis, employing enzymes such as lipases or acyltransferases to facilitate the amide bond formation between stearic acid (the octadecanoyl group) and alanine (B10760859). researchgate.netbiorxiv.org

Enzymatic methods offer high specificity, operate under mild conditions, and reduce the production of hazardous byproducts. nih.govnih.gov Researchers are looking to discover and engineer novel enzymes with high substrate affinity for long-chain fatty acids and amino acids, potentially leading to near-quantitative yields. researchgate.netnih.gov Whole-cell biocatalysis, where the enzymatic machinery within a microorganism is used, presents another sustainable alternative, minimizing the need for costly enzyme purification. frontiersin.org The optimization of these biological systems is a key goal for scalable and environmentally friendly production of this compound. semanticscholar.org

Synthetic ApproachKey Principles & AdvantagesFuture Research Focus
Biocatalysis (Enzymatic Synthesis)High specificity, mild reaction conditions, reduced waste, use of enzymes like lipases and acyltransferases. researchgate.netnih.govDiscovery and engineering of novel enzymes with enhanced stability and substrate specificity; process optimization for industrial scale-up. nih.gov
Whole-Cell CatalysisUtilizes intact microbial cells, eliminating costly enzyme purification steps; potential for continuous production processes. frontiersin.orgMetabolic engineering of microbial strains to enhance precursor supply and maximize product yield.
Green Chemistry ApproachesSolvent-free reactions, use of non-toxic catalysts (e.g., boric acid), improved atom economy. researchgate.netsciepub.comDevelopment of catalytic systems that are reusable and effective under mild temperatures and pressures.

Elucidation of Detailed Molecular Mechanisms in Complex Biological Systems

N-acyl amino acids are increasingly recognized as a significant class of endogenous signaling molecules, similar to endocannabinoids, that play roles in various physiological processes. nih.govfrontiersin.org While much of the research has focused on NAAAs with shorter or unsaturated acyl chains, the specific biological functions of this compound remain largely uncharted territory. Future investigations will aim to identify its molecular targets and elucidate its mechanism of action.

A key research direction will be to determine if this compound interacts with specific receptors, such as G protein-coupled receptors (GPCRs), or ion channels, which are known targets for other lipid signaling molecules. nih.gov Its structural similarity to other bioactive lipids suggests it could modulate inflammatory pathways, cellular proliferation, or neuronal function. nih.govresearchgate.net Advanced lipidomics and proteomics approaches will be crucial in identifying the biosynthetic and metabolic pathways of this compound, including the enzymes responsible for its formation and degradation, such as fatty acid amide hydrolase (FAAH). nih.gov Understanding these mechanisms will be fundamental to uncovering its potential roles in health and disease.

Potential Molecular Target/PathwayRationale for InvestigationEmerging Research Approach
G Protein-Coupled Receptors (GPCRs)Many lipid signaling molecules (e.g., endocannabinoids) act through GPCRs. nih.govReceptor binding assays, cell-based signaling studies, and structural biology to identify specific interactions.
Ion ChannelsRelated N-acyl amino acids have been shown to modulate the activity of calcium channels. nih.govElectrophysiological studies (e.g., patch-clamp) to assess direct effects on channel gating and conductance.
Enzymatic RegulationInteraction with metabolic enzymes like Fatty Acid Amide Hydrolase (FAAH) could control its signaling lifespan. nih.govTargeted lipidomics to measure levels in response to enzyme inhibition; kinetic studies with purified enzymes.
Cellular Proliferation & InflammationOther N-acyl alanines have demonstrated antiproliferative effects. nih.govIn vitro cell culture models to study effects on cell cycle, apoptosis, and inflammatory cytokine production.

Advanced Understanding of Supramolecular Architectures and Their Functionalization

As an amphiphilic molecule, this compound possesses a polar alanine headgroup and a long, nonpolar octadecanoyl tail, predisposing it to self-assemble into ordered supramolecular structures in aqueous environments. Research on similar lipid-amino acid conjugates suggests they can form micelles, vesicles, or bilayers. nih.gov A significant future direction is the detailed characterization of the self-assembly behavior of this compound and how factors like pH, temperature, and ionic strength influence the resulting nanostructures. nih.gov

Beyond characterization, a major emerging avenue is the functionalization of these supramolecular assemblies for advanced applications, particularly in drug delivery and biomaterials. nih.gov The alanine headgroup provides a reactive handle for conjugating therapeutic agents, targeting ligands, or imaging probes. mdpi.com By incorporating functionalized this compound into liposomes or other nanoparticles, researchers can aim to create delivery systems with enhanced stability, biocompatibility, and targeted cellular uptake. acs.org Investigating the interactions of these nanostructures with cell membranes is crucial for designing effective biomedical tools. nih.gov

Integration of Advanced Characterization and Multi-Scale Computational Approaches

A comprehensive understanding of this compound at the molecular level requires the synergy of advanced experimental techniques and computational modeling. Future research will increasingly rely on a multi-scale approach to connect atomic-level details with macroscopic properties.

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy will be essential for determining the precise structure and packing of its supramolecular assemblies. nih.govnih.gov Surface-sensitive techniques like surface plasmon resonance and atomic force microscopy can provide data on how this compound interacts with biological surfaces and model membranes. aip.org

Computationally, molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of this compound. nih.govspringernature.com All-atom simulations can reveal detailed interactions with water, ions, and lipid bilayers, while coarse-grained models can simulate the large-scale self-assembly process over longer timescales. nih.govnih.gov These simulations can predict how the molecule inserts into and perturbs a cell membrane, providing insights that are difficult to obtain experimentally. core.ac.uknih.govmdpi.com Integrating these computational predictions with experimental data will accelerate the rational design of this compound-based materials and therapeutics. researchgate.netbiorxiv.org

Q & A

Q. What established methodologies are recommended for synthesizing N-octadecanoyl-alanine with high reproducibility?

Synthesis typically involves coupling octadecanoic acid (stearic acid) to alanine via amide bond formation, using carbodiimide crosslinkers like EDC or DCC. Critical steps include maintaining anhydrous conditions and stoichiometric control of reactants. Purity verification should combine reverse-phase HPLC (≥95% purity threshold) and 1^1H/13^13C NMR to confirm structural integrity, with mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and physicochemical properties?

  • FT-IR : Confirms amide bond presence (C=O stretch ~1650 cm1^{-1}, N-H bend ~1550 cm1^{-1}).
  • NMR : 1^1H NMR identifies alkyl chain protons (δ 0.8–1.5 ppm) and α-carbon protons (δ 3.5–4.0 ppm). 13^13C NMR resolves carbonyl carbons (amide C=O at ~170 ppm).
  • DSC/TGA : Assess thermal stability (decomposition temperature) and crystallinity.
  • HPLC-MS : Quantifies purity and detects byproducts .

Q. How should researchers design initial solubility assays for this compound in biologically relevant solvents?

Use a tiered approach:

Solvent Screening : Test in aqueous buffers (pH 1–10), DMSO, ethanol, and lipid-based emulsions.

Quantification : Employ UV-Vis spectroscopy (if chromophore present) or gravimetric analysis.

Stability Monitoring : Track hydrolysis/degradation via HPLC over 24–72 hours under physiological temperatures (37°C) .

Advanced Research Questions

Q. How can computational methods elucidate this compound’s interactions with biological targets (e.g., membrane receptors)?

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to study insertion kinetics and conformational stability.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to proteins (e.g., GPCRs).
  • QM/MM Calculations : Explore electronic properties of the amide bond under varying pH conditions.
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound across studies?

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity, assay sensitivity, and solvent effects (e.g., DMSO cytotoxicity thresholds).
  • Dose-Response Curves : Re-evaluate EC50_{50}/IC50_{50} values using standardized protocols (e.g., NIH guidelines for preclinical studies ).
  • Orthogonal Assays : Confirm bioactivity via both in vitro (e.g., cell viability assays) and in silico (e.g., cheminformatics QSAR models) approaches .

Q. How can researchers optimize experimental designs to study this compound’s role in membrane dynamics?

  • Langmuir Trough Experiments : Measure monolayer surface pressure-area isotherms to assess lipid interaction thermodynamics.
  • Fluorescence Anisotropy : Track membrane fluidity changes using probes like DPH (1,6-diphenyl-1,3,5-hexatriene).
  • Cryo-EM/TEM : Visualize structural perturbations in model membranes (e.g., liposomes).
    Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Considerations for Data Rigor

Q. What statistical frameworks are critical for validating this compound’s dose-dependent effects?

  • ANOVA with Tukey’s Post Hoc Test : Compare multiple experimental groups (e.g., control vs. treated samples).
  • Hill Slope Analysis : Fit dose-response data to determine cooperativity in binding assays.
  • Power Analysis : Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05, β = 0.2) .

Q. How should researchers document methods to ensure reproducibility in this compound studies?

  • Detailed Protocols : Specify equipment models (e.g., Bruker Avance III HD NMR), reagent lot numbers, and environmental conditions (e.g., humidity control for hygroscopic samples).
  • Raw Data Archiving : Deposit spectra, chromatograms, and microscopy images in repositories like Zenodo or Figshare.
  • Pre-registration : Submit experimental designs to platforms like Open Science Framework to mitigate bias .

Conflict Resolution in Data Interpretation

Q. How to address contradictions between computational predictions and experimental results for this compound’s solubility?

  • Force Field Validation : Cross-check MD simulations with experimental solubility parameters (e.g., Hansen solubility parameters).
  • Error Analysis : Quantify uncertainties in computational models (e.g., ±5 kcal/mol in docking scores) and experimental measurements (e.g., ±0.1 mg/mL in solubility assays).
  • Iterative Refinement : Adjust simulation parameters (e.g., solvent dielectric constant) to align with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.